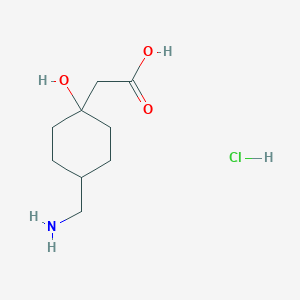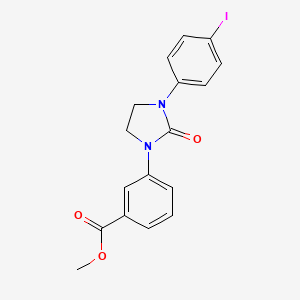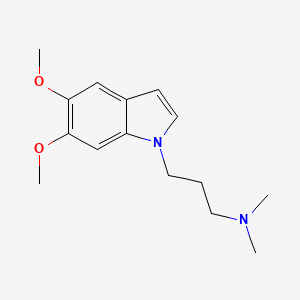
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties
Vorbereitungsmethoden
The synthesis of 6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of barbituric acid derivatives with aryl diazonium tetrafluoroborate in water, followed by tautomerization to achieve the desired product . The reaction conditions often include the use of aniline derivatives, HBF4, and NaNO2 to form the aryl diazonium intermediate . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Medicine: Its derivatives are explored for their anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, its neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound’s ability to inhibit specific enzymes or receptors can lead to its therapeutic effects in various diseases.
Vergleich Mit ähnlichen Verbindungen
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives such as pyrimido[4,5-d]pyrimidines and triazole-pyrimidine hybrids . These compounds share similar structural features but differ in their biological activities and applications. For example, pyrimido[4,5-d]pyrimidines are known for their antiproliferative and antioxidant activities, while triazole-pyrimidine hybrids exhibit neuroprotective and anti-inflammatory properties .
Eigenschaften
Molekularformel |
C11H9N5O4 |
|---|---|
Molekulargewicht |
275.22 g/mol |
IUPAC-Name |
6-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9N5O4/c17-10-5-8(13-11(18)14-10)6-12-15-7-1-3-9(4-2-7)16(19)20/h1-6,15H,(H2,13,14,17,18)/b12-6+ |
InChI-Schlüssel |
FVGADKGUNVQHIG-WUXMJOGZSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N/N=C/C2=CC(=O)NC(=O)N2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1NN=CC2=CC(=O)NC(=O)N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine](/img/structure/B12928823.png)
![1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12928828.png)


![4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12928846.png)





![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12928888.png)
